4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Overview
Description
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine is an organic compound belonging to the class of benzotriazoles. This compound is a mixture of two isomers, Bt1 and Bt2, with a purity of 95% . Benzotriazoles are widely used as UV stabilizers in various industries, particularly in the plastics industry, to enhance the resistance of plastic products to UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinylphenylmethyl)benzotriazole involves the formation of a C-C bond. The reaction typically requires specific conditions, including a temperature range of 100-106°C . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of (4-Morpholinylphenylmethyl)benzotriazole involves large-scale chemical synthesis processes. Companies like Sigma-Aldrich and others provide this compound with a purity of 95% . The production methods are designed to ensure high yield and purity, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinylphenylmethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzotriazole ring or the morpholinyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole ring or the phenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the benzotriazole ring or the phenylmethyl group.
Scientific Research Applications
(4-Morpholinylphenylmethyl)benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the plastics industry to protect products from UV-induced degradation.
Mechanism of Action
The mechanism of action of (4-Morpholinylphenylmethyl)benzotriazole involves its ability to absorb UV radiation and dissipate it as heat, thereby protecting the underlying material from UV-induced damage. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV stabilizer.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Similar in structure and function, used in similar applications.
2-(2-Hydroxy-3,5-di-tert-butylphenyl)benzotriazole: Known for its high efficiency as a UV stabilizer.
Uniqueness
(4-Morpholinylphenylmethyl)benzotriazole is unique due to the presence of the morpholinyl group, which imparts specific chemical properties and enhances its effectiveness as a UV stabilizer. The mixture of Bt1 and Bt2 isomers also contributes to its unique characteristics and broadens its range of applications.
Properties
IUPAC Name |
4-[benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21;1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-18-15-8-4-5-9-16(15)19-21/h2*1-9,17H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQIJXIZGRRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3.C1COCCN1C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661288 | |
Record name | 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461641-45-2 | |
Record name | 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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